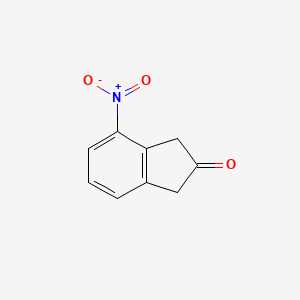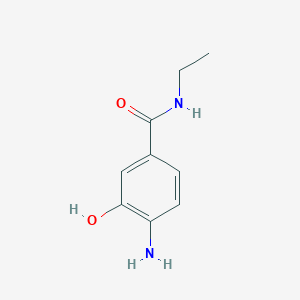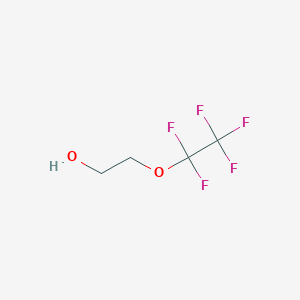
4-nitro-1H-inden-2(3H)-one
Übersicht
Beschreibung
4-nitro-1H-inden-2(3H)-one is an organic compound with the chemical formula C9H5NO3. It is a yellow crystalline solid that is primarily used in scientific research. The compound has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Wirkmechanismus
The mechanism of action of 4-nitro-1H-inden-2(3H)-one varies depending on its application. In the case of its anticancer properties, the compound inhibits the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. By inhibiting this enzyme, this compound can induce apoptosis in cancer cells.
In materials science, the compound undergoes reversible photoisomerization, which allows it to switch between two different conformations. This property makes it a promising candidate for use in optoelectronic devices.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In the case of its anticancer properties, the compound induces apoptosis in cancer cells. This can lead to tumor regression and improved patient outcomes.
In materials science, the compound's ability to undergo reversible photoisomerization allows it to act as a molecular switch. This property can be used to control the properties of optoelectronic devices.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-nitro-1H-inden-2(3H)-one in lab experiments is its ability to act as a molecular switch. This property makes it a promising candidate for use in optoelectronic devices. Additionally, the compound's anticancer properties make it a potential candidate for use in cancer therapy.
One of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to be toxic to certain cell lines, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 4-nitro-1H-inden-2(3H)-one. One potential direction is to investigate its use as a photosensitizer in photodynamic therapy. Another potential direction is to study its potential use as a molecular switch in optoelectronic devices. Additionally, further research could be conducted to determine the compound's potential toxicity and to identify any potential side effects.
Wissenschaftliche Forschungsanwendungen
4-nitro-1H-inden-2(3H)-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, the compound has been investigated for its anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. The compound has also been studied for its potential use as a photosensitizer in photodynamic therapy.
In materials science, this compound has been investigated for its ability to act as a molecular switch. The compound can undergo reversible photoisomerization, which makes it a promising candidate for use in optoelectronic devices.
Eigenschaften
IUPAC Name |
4-nitro-1,3-dihydroinden-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-7-4-6-2-1-3-9(10(12)13)8(6)5-7/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJBBXINNYUQEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=C1C=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679627 | |
| Record name | 4-Nitro-1,3-dihydro-2H-inden-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
913297-09-3 | |
| Record name | 4-Nitro-1,3-dihydro-2H-inden-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamate](/img/structure/B3166633.png)
![tert-butyl N-[2-amino-2-(2,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B3166637.png)





![2-[[[2-(2-Methoxyphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3166684.png)
![[4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methyl-2-oxoethyl}thio)phenyl]amine](/img/structure/B3166687.png)
![2-({2-[4-(Butyrylamino)benzoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3166691.png)
![(2E)-1-(4-aminophenyl)-3-[4-(benzyloxy)phenyl]prop-2-en-1-one](/img/structure/B3166698.png)
![2-[(4-Aminophenyl)thio]-N-(2,5-dichlorophenyl)-propanamide](/img/structure/B3166704.png)

